Decaglycerol

Overview

Description

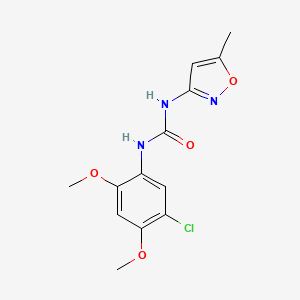

Decaglycerol, also known as Polyglycerol-10, is a polyglycerol ester consisting of ten glycerol units . It is a multi-functional emulsifier which also functions as a surfactant, lubricant, solubilizer, carrier, and crystal modifier for fats and oils .

Synthesis Analysis

This compound laurates are synthesized using alkaline catalysts under stringent conditions . They can also be prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with this compound by the immobilized lipase (Novozym 435) .Molecular Structure Analysis

The molecular formula of this compound is C30H62O21, and it has a molecular weight of 758.799 .Chemical Reactions Analysis

This compound laurates are prepared through a green lipase-catalyzed process, employing the transesterification of methyl laurate with this compound . The stability of resveratrol added in the form of an emulsion was significantly higher than that of the free form .Physical And Chemical Properties Analysis

This compound is a viscous liquid with a pale yellow to light yellow color . It is soluble in Chloroform (sparingly, heated, sonicated), DMSO (soluble, heated), and Methanol . It has a high hydrophilic-lipophilic balance (HLB) value .Scientific Research Applications

Green Synthesis of Decaglycerol Laurates

This compound laurates, commonly used as emulsifiers in various industries, have been traditionally synthesized using alkaline catalysts under stringent conditions. Recent research has focused on a more environmentally friendly method using lipase-catalyzed transesterification. This process achieves a high conversion rate and has potential applications in creating more sustainable production methods for these compounds used in food, medicine, and cosmetics (Wang et al., 2019).

Poly(this compound-co-ethylene glycol) Copolymer as Phase Change Material

A novel phase change material, poly(this compound-co-ethylene glycol) [P(DG-co-EG)], has been developed for energy-efficient building materials. This polymer shows a significant crystallization enthalpy and degradation resistance, highlighting its potential in improving energy conservation in building materials (Guo et al., 2012).

Modulation of Human Neutrophil Activity

This compound mono-oleate (DGMO) has been studied for its effects on human neutrophils. It was found to inhibit the generation of reactive oxygen species in these immune cells. Such findings suggest potential applications of DGMO in modulating immune responses or in treating conditions involving neutrophil activity (Liu et al., 1999).

Impact on Phagocytosis and Respiratory Burst Activity

Further investigation into the effects of DGMO on human neutrophils demonstrated that it does not significantly affect phagocytosis but can down-regulate respiratory burst activity. This highlights its potential role in therapeutic applications related to immune system modulation (Liu et al., 2000).

Surface Activity and Emulsion Stability

Research on nonionic surfactants like this compound mono-oleate (MO750) shows their significant role in stabilizing emulsions, especially in ethanol-in-oil systems. These findings are crucial for the development of stable emulsions in food, cosmetics, and pharmaceuticals (Xu et al., 2001).

Future Directions

Decaglycerol has been widely used as emulsifiers in food, medicine, and cosmetic industries . The niosomes obtained in the present study are candidates for cosmetic and pharmaceutical applications because they are formed from nonionic surfactants derived from natural sources . The addition of resveratrol-loaded nano-emulsions to yogurts improves the physicochemical properties and functional factors, realizing the development of nutrient-fortified yogurt .

Mechanism of Action

Target of Action

Decaglycerol, a polyglycerol ester, primarily targets the lipid bilayer of cell membranes . It acts as a non-ionic surfactant, functioning as an emulsifier, wetting agent, and viscosity modifying agent . It is used extensively in the cosmetic, pharmaceutical, and food industries .

Mode of Action

This compound interacts with its targets (cell membranes) by integrating into the lipid bilayer. This interaction alters the membrane’s properties, affecting its permeability and stability . This compound esters become more hydrophilic as the molecular weight of the polyol increases, and less hydrophilic as the length of the aliphatic chain of the acid used in esterification increases .

Biochemical Pathways

This compound is involved in the glycerol metabolic pathway . It is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids in the gastrointestinal tract . The glycerol pathways are cross-regulated, and the oxidative pathways are critical to ensure normal growth of cells .

Pharmacokinetics

The absorption of intact this compound in the gastrointestinal tract is extremely low . Once absorbed, it is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids . The hydrolysis products, glycerol and free fatty acids, are then metabol

Biochemical Analysis

Biochemical Properties

Decaglycerol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a strong emulsifying effect when combined with certain fatty acids . This interaction between this compound and fatty acids results in the formation of esters, which have been shown to have significant emulsifying properties .

Cellular Effects

This compound can influence cell function in various ways. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the formation of emulsions, which can influence the distribution and transport of substances within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, this compound can form esters with fatty acids, a process that involves the activation of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Specific studies focusing on the dosage effects of this compound in animal models are currently limited

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . For instance, this compound has been found to be effective in stabilizing β-carotene emulsions, suggesting a role in the transport and distribution of substances within cells .

Subcellular Localization

While specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are yet to be identified, its role in the formation of emulsions suggests it may be localized in areas of the cell where such processes occur .

properties

IUPAC Name |

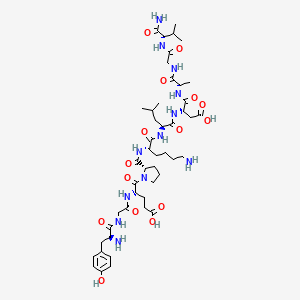

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDXPHSIQRTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9041-07-0 | |

| Record name | Polyglycerin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

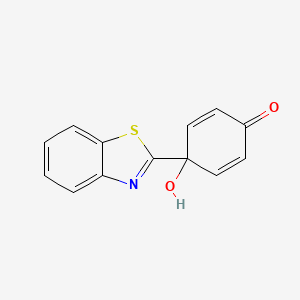

![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)